2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-hydroxy-6-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-13,19H,1H3/b10-5+,11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVULXRGCHDJI-YOYBCKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester typically involves multiple steps:
Formation of the Phenyl-Butadienyl Moiety: This can be achieved through a Wittig reaction, where a suitable aldehyde reacts with a phosphonium ylide to form the conjugated diene.
Coupling with Benzoic Acid Derivative: The phenyl-butadienyl intermediate is then coupled with a benzoic acid derivative, often through a Heck reaction, which involves palladium-catalyzed cross-coupling.
Esterification: The final step involves esterification of the benzoic acid group using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of more efficient catalysts to reduce costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the conditions.
Reduction: The double bonds in the phenyl-butadienyl moiety can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester.
Reduction: Formation of 2-hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester exhibits several biological activities:
- Antioxidant Properties : Studies have shown that the compound can scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Applications in Pharmaceuticals
The compound's unique structure and biological activities suggest several pharmaceutical applications:
- Anti-cancer Agent : Due to its ability to modulate cellular pathways, there is potential for development as an anti-cancer therapeutic. Research is ongoing to evaluate its efficacy against various cancer cell lines.
- Cosmetic Formulations : Its antioxidant properties make it suitable for incorporation into skincare products aimed at reducing oxidative damage and skin aging.
- Drug Delivery Systems : The compound can be explored as a component in drug delivery systems due to its compatibility with various pharmaceutical excipients.
Applications in Material Science
In addition to its pharmaceutical uses, this compound has potential applications in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers.
- Light Absorbing Materials : Its conjugated structure allows it to absorb UV light, making it useful in the development of UV-protective coatings and materials.
Case Studies
Several studies have been conducted to explore the applications of this compound:
- Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to standard antioxidants.
- Anti-inflammatory Research : In vitro studies showed that the compound inhibited the expression of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism by which 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester exerts its effects depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The phenyl-butadienyl moiety could play a role in binding to hydrophobic pockets within proteins.
In Materials Science: Its electronic properties, such as conjugation and electron delocalization, are crucial for its function in semiconductors or photovoltaic cells.
Comparison with Similar Compounds
Substituent Complexity and Electronic Effects
- This contrasts with simpler substituents like the 3-nitrobenzyloxy group in 4-(3-nitro-benzyloxy)benzoic acid methyl ester, which prioritizes electron-withdrawing effects .
- Natural Analogues: 2-Hydroxy-6-[2-(4-hydroxyphenyl)-2-oxo-ethyl]benzoic acid from Scorzonera judaica features a ketone and phenolic hydroxyls, favoring hydrogen bonding and solubility in polar solvents (e.g., chloroform:methanol mixtures) .
Physicochemical Properties
- Lipophilicity: The benzofuran-containing methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate exhibits high lipophilicity (XLogP3: 5.2), whereas the user’s compound likely has moderate logP due to its polar hydroxyl group and nonpolar dienyl-phenyl chain .
- Molecular Weight: The user’s compound is expected to have a lower molecular weight than ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (343.17 g/mol), which incorporates heavy atoms like bromine .
Research Implications
The conjugated dienyl system in this compound may render it suitable for applications in organic electronics or as a photoactive moiety. Its structural distinction from natural analogues (e.g., Scorzonera-derived acids) underscores its synthetic versatility, though biological activity remains unexplored.
Biological Activity
2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester, also known by its CAS number 365542-25-2, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a phenyl group, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure allows for various interactions with biological targets, which can influence its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| CAS Number | 365542-25-2 |
| IUPAC Name | Methyl 2-hydroxy-6-(4-phenylbut-1,3-dienyl)benzoate |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl and ester functional groups facilitate hydrogen bonding and hydrophobic interactions, which may modulate enzyme activities and cellular signaling pathways.
Therapeutic Potential
Research has indicated that this compound exhibits several therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that derivatives of benzoic acid can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Cholinesterase Inhibition : Some studies suggest that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission, thereby potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.
Study on Cholinesterase Inhibition
A study explored the cholinesterase inhibitory activity of various compounds similar to this compound. Results indicated that certain structural modifications could enhance inhibition potency against AChE and BChE, suggesting a potential application in Alzheimer's treatment .
Antioxidant Activity Assessment
In another investigation, the antioxidant activity of this compound was evaluated using the DPPH assay. The results showed significant free radical scavenging activity, indicating its potential as a natural antioxidant .
Q & A
Q. What synthetic methodologies are effective for preparing 2-hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester and its derivatives?
Methodological Answer:
- Nucleophilic substitution : React methyl 4-hydroxybenzoate with α,β-unsaturated carbonyl electrophiles (e.g., 4-phenyl-buta-1,3-dienyl chloride) in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base (70°C, 14 hours). This yields esters with ~82% efficiency .
- Microreactor synthesis : For safer handling of intermediates like diazomethane, employ continuous-flow microreactors. Optimized conditions (0–50°C, total flow rate >2 mL/min) achieve >65% yield of benzoic acid methyl ester derivatives .
- Purification : Use ethyl acetate/water partitioning, followed by drying over Na₂SO₄ and reduced-pressure evaporation .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
Methodological Answer:
- Gas Chromatography (GC) : Resolve positional isomers using capillary columns (e.g., DB-5MS) with retention indices (RI) calibrated against n-alkanes. For example, benzoic acid methyl esters exhibit RIs between 1.66–1.81 under standardized conditions .
- Mass Spectrometry (EI-MS) : Compare fragmentation patterns to NIST reference spectra (e.g., m/z peaks for [M⁺], [M−COOCH₃]⁺) .
- Nuclear Magnetic Resonance (NMR) : Assign protons on the phenyl-buta-1,3-dienyl moiety using ¹H-¹H COSY and NOESY for stereochemical analysis.
Q. How can researchers assess the compound’s solubility and partitioning behavior?
Methodological Answer:
- Henry’s Law constants : Determine air-water partitioning using gas-stripping experiments. For structurally similar esters (e.g., 4-methylbenzoic acid methyl ester), Henry’s constants range from 2.6×10⁻¹ to 3.9×10⁻¹ (unitless) .
- Octanol-water partition coefficients (LogP) : Use shake-flask methods or computational tools (e.g., EPI Suite). Analogous esters (e.g., 2-benzoyl-4-methylphenyl benzoate) exhibit LogP ≈4.45 .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy (average error <3 kcal/mol for atomization energies) .
- Geometry optimization : Compute ground-state structures at the 6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Reactivity modeling : Simulate reaction pathways (e.g., ester hydrolysis) using solvent continuum models (e.g., PCM for DMF or water) .
Q. What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-response validation : Test multiple concentrations (e.g., 1–100 μM) in triplicate to confirm IC₅₀ values for enzyme inhibition. Use DMSO controls (<1% v/v) to avoid solvent interference .
- Metabolite screening : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS to identify active metabolites contributing to observed effects .
- Structural analogs : Compare activity of methyl ester vs. free acid forms (e.g., hydrolyze with NaOH) to differentiate parent vs. metabolite contributions .
Q. How does the compound’s substituent geometry influence its photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy : Measure absorbance maxima (λmax) in ethanol. For stilbene-containing analogs (e.g., 4-stilbenecarboxylic acid methyl ester), λmax ≈300–350 nm due to π→π* transitions .
- Fluorescence quenching : Titrate with iodide ions to assess solvent accessibility of fluorophores.
- Computational modeling : Perform TD-DFT calculations to correlate experimental λmax with theoretical excitation energies .
Key Research Gaps and Recommendations
- Mechanistic studies : Use stopped-flow kinetics to elucidate the role of the 4-phenyl-buta-1,3-dienyl group in radical scavenging or electron transfer.
- In silico screening : Build QSAR models using descriptors like polar surface area (PSA ≈43.37 Ų for analogs) to predict bioavailability .
- Environmental fate : Apply OECD 308 guidelines to measure biodegradation half-lives in aquatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
